molecular formula C7H10N2O3S B13003561 N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Cat. No.: B13003561
M. Wt: 202.23 g/mol
InChI Key: FGCFIVSWLQHXOD-UHFFFAOYSA-N
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Description

N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl group, a sulfonamide group, and a 2-oxo-1,2-dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-sulfonamide with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Another pyridine derivative with a carboxylic acid group instead of a sulfonamide group.

    N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    2-Oxo-1,2-dihydropyridine-3-carbonitrile: Contains a nitrile group instead of a sulfonamide group.

Uniqueness

N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is unique due to the presence of both an ethyl group and a sulfonamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

N-ethyl-2-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-2-9-13(11,12)6-4-3-5-8-7(6)10/h3-5,9H,2H2,1H3,(H,8,10)

InChI Key

FGCFIVSWLQHXOD-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CNC1=O

Origin of Product

United States

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